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Compound of Interest

Compound Name: MC-DOXHZN hydrochloride

Cat. No.: B10859577 Get Quote

In-Depth Technical Guide: MC-DOXHZN
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

Introduction
MC-DOXHZN hydrochloride, also known as aldoxorubicin, is a rationally designed albumin-

binding prodrug of the widely used chemotherapeutic agent doxorubicin. This document

provides a comprehensive technical overview of its chemical properties, mechanism of action,

and relevant experimental methodologies. By leveraging the endogenous albumin transport

pathways, MC-DOXHZN hydrochloride aims to enhance the therapeutic index of doxorubicin

by increasing its accumulation in tumor tissues while mitigating systemic toxicity, particularly

cardiotoxicity.

Chemical Properties
MC-DOXHZN hydrochloride is chemically identified as (E/Z)-Doxorubicin(6-

maleimidocaproyl)hydrazone hydrochloride. Its key quantitative data are summarized in the

table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10859577?utm_src=pdf-interest
https://www.benchchem.com/product/b10859577?utm_src=pdf-body
https://www.benchchem.com/product/b10859577?utm_src=pdf-body
https://www.benchchem.com/product/b10859577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10859577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C37H43ClN4O13

Molecular Weight 787.22 g/mol

CAS Number 480998-12-7

Appearance Orange to reddish-brown solid

Synonyms

Aldoxorubicin hydrochloride, (E/Z)-

Doxorubicin(6-maleimidocaproyl)hydrazone

hydrochloride

Mechanism of Action
MC-DOXHZN hydrochloride is engineered to circulate in the bloodstream bound to albumin,

which preferentially accumulates in tumor tissues due to the enhanced permeability and

retention (EPR) effect. The acidic microenvironment of the tumor facilitates the cleavage of the

acid-sensitive hydrazone linker, releasing the active cytotoxic agent, doxorubicin. Doxorubicin

then exerts its anticancer effects through multiple mechanisms, primarily by inhibiting DNA

topoisomerase II, which leads to DNA double-strand breaks and subsequent apoptosis.[1][2][3]

Signaling Pathway of Doxorubicin (Active Metabolite)
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Doxorubicin's Core Signaling Pathway
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Caption: Core signaling pathway of Doxorubicin.

Experimental Protocols
Synthesis of (6-Maleimidocaproyl)hydrazone of
Doxorubicin Hydrochloride
This protocol outlines the synthesis of the doxorubicin-linker conjugate.

Materials:

Doxorubicin hydrochloride

(6-Maleimidocaproyl)hydrazide

Trifluoroacetic acid (TFA)
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Methanol

Acetonitrile

Methyl tert-butyl ether (MTBE)

Procedure:

Dissolve doxorubicin hydrochloride in methanol containing a catalytic amount of TFA.

In a separate flask, dissolve (6-maleimidocaproyl)hydrazide in methanol.

Add the (6-maleimidocaproyl)hydrazide solution to the doxorubicin solution dropwise while

stirring.

Stir the reaction mixture in the dark at room temperature for 8-12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, partially evaporate the solvent under reduced pressure.

Precipitate the product by adding acetonitrile.

Filter the precipitate and wash it with MTBE.

Dry the final product, MC-DOXHZN hydrochloride, under vacuum.

In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of MC-DOXHZN hydrochloride on cancer

cell lines.

Materials:

Cancer cell line of interest (e.g., MCF-7, HepG2)

Complete culture medium (e.g., DMEM with 10% FBS)

MC-DOXHZN hydrochloride
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Drug Treatment: Prepare serial dilutions of MC-DOXHZN hydrochloride in serum-free

medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions.

Include untreated control wells. Incubate for 48-72 hours.

MTT Addition: After the incubation period, remove the medium and wash the cells with PBS.

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by MC-DOXHZN hydrochloride.

Materials:

Cancer cell line

MC-DOXHZN hydrochloride
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6-well plates

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI)

Binding Buffer

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with desired concentrations of MC-DOXHZN hydrochloride for 24-48 hours.

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI

according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room

temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive

cells are in late apoptosis or necrosis.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of MC-
DOXHZN hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10859577?utm_src=pdf-body
https://www.benchchem.com/product/b10859577?utm_src=pdf-body
https://www.benchchem.com/product/b10859577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10859577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Evaluation Workflow for MC-DOXHZN Hydrochloride
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Caption: Preclinical evaluation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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